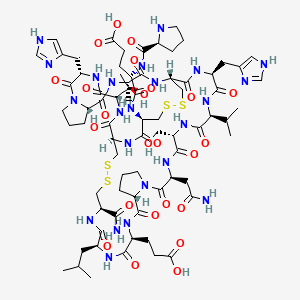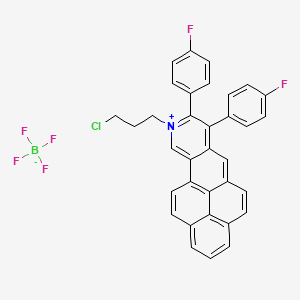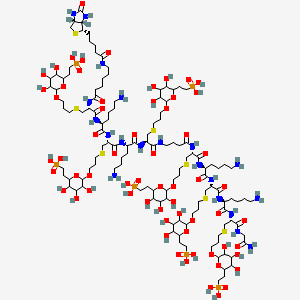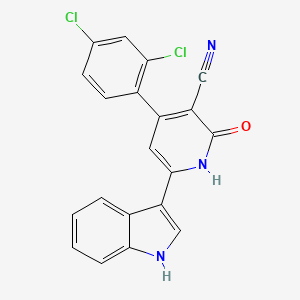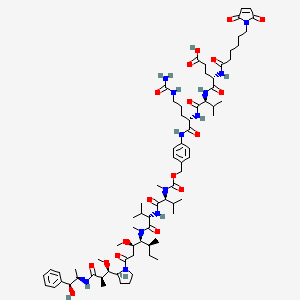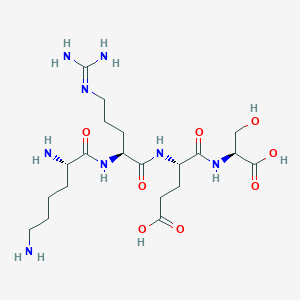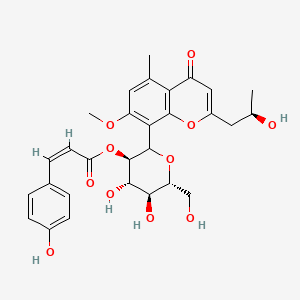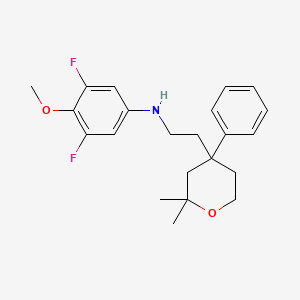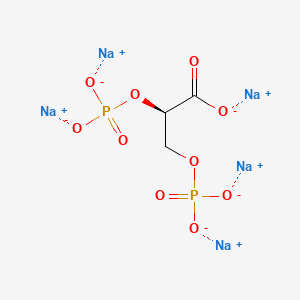
FKBP51-Hsp90-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FKBP51-Hsp90-IN-2 is a compound that targets the interaction between FK506-binding protein 51 (FKBP51) and heat shock protein 90 (Hsp90). FKBP51 is a high-molecular-weight immunophilin that plays a crucial role in various molecular pathways, including stress-related disorders, chronic pain, and obesity. It acts as a co-chaperone of Hsp90 in the steroid hormone receptor maturation cycle .
Méthodes De Préparation
The synthesis of FKBP51-Hsp90-IN-2 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
FKBP51-Hsp90-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
FKBP51-Hsp90-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the interaction between FKBP51 and Hsp90 and to develop new inhibitors targeting this interaction. In biology, it helps in understanding the role of FKBP51 in stress-related disorders, chronic pain, and obesity. In medicine, it is being explored as a potential therapeutic agent for treating these conditions. In industry, it can be used in the development of new drugs and therapeutic strategies .
Mécanisme D'action
The mechanism of action of FKBP51-Hsp90-IN-2 involves the inhibition of the interaction between FKBP51 and Hsp90. This inhibition disrupts the steroid hormone receptor maturation cycle, leading to altered signaling pathways. The molecular targets and pathways involved include the glucocorticoid receptor, progesterone receptor, and other steroid hormone receptors .
Comparaison Avec Des Composés Similaires
FKBP51-Hsp90-IN-2 is unique compared to other similar compounds due to its specific targeting of the FKBP51-Hsp90 interaction. Similar compounds include FKBP52, which also interacts with Hsp90 but has different functional roles. FKBP51 and FKBP52 are highly homologous but have distinct effects on steroid hormone receptor signaling .
Propriétés
Formule moléculaire |
C25H27N3O2S |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
N-[2-methyl-4-[[2-[(3-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)sulfanyl]acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C25H27N3O2S/c1-4-23(29)27-21-9-8-20(11-15(21)2)26-24(30)14-31-25-16(3)10-19-12-17-6-5-7-18(17)13-22(19)28-25/h8-13H,4-7,14H2,1-3H3,(H,26,30)(H,27,29) |
Clé InChI |
LYUFGKGLXWIYOL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC4=C(CCC4)C=C3C=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




